Bifunctional Inter-Subunit Cross-Linking vs. Single-Site Labeling by 8-Azido-ATP in Myosin S1
Photolysis of 5-azido-2-nitrobenzoyl-8-azido ATP (ANB-8-N3-ATP) in the presence of skeletal muscle chymotryptic subfragment 1 (S1) generated a discrete 120 kDa cross-linked product, whereas the tryptic S1 digest produced a specific 45 kDa band comprising both the 25 kDa N-terminal and 20 kDa C-terminal fragments, confirmed by monoclonal antibody and fluorescent thiol labeling [1]. In contrast, 8-azido-ATP (8-N3-ATP) labels only single residues within the ATP binding site without forming inter-fragment cross-links, as demonstrated in F1-ATPase studies where high-affinity binding of 8-azido-AT(D)P occurs but inter-subunit cross-linking is 'hardly or not occurring' [2]. The bifunctional nature of ANB-8-N3-ATP thus provides direct spatial proximity information unavailable with monofunctional probes.
| Evidence Dimension | Photoaffinity cross-linking product formation |
|---|---|
| Target Compound Data | Specific 45 kDa cross-linked band (25 kDa + 20 kDa fragments) in tryptic S1; 120 kDa band in chymotryptic S1 |
| Comparator Or Baseline | 8-Azido-ATP (8-N3-ATP): single-residue labeling only; high-affinity binding but negligible inter-subunit cross-linking in F1-ATPase |
| Quantified Difference | Bifunctional inter-fragment cross-link vs. monofunctional single-site label; no observable inter-subunit cross-links with 8-azido-ATP |
| Conditions | Skeletal muscle myosin subfragment 1, UV photolysis, SDS-PAGE |
Why This Matters
Investigators needing to map which protein domains or subunits flank the ATP binding pocket must select a bifunctional probe; mono-azido analogues cannot generate the inter-fragment connectivity data required for structural biology studies.
- [1] Maruta S, et al. Cross-linking of the 25- and 20-kilodalton fragments of skeletal myosin subfragment 1 by a bifunctional ATP analogue. Biochemistry. 1990;29(42):9910-5. PMID: 2271629. View Source
- [2] van Dongen MB, de Geus JP, Korver T, Hartog AF, Berden JA. Binding and hydrolysis of 2-azido-ATP and 8-azido-ATP by isolated mitochondrial F1: characterisation of high-affinity binding sites. Biochim Biophys Acta. 1986;850(2):359-68. PMID: 2872922. View Source
